molecular formula C7H11ClO3 B1338114 Ethyl 2-chloro-3-oxopentanoate CAS No. 24045-73-6

Ethyl 2-chloro-3-oxopentanoate

Cat. No.: B1338114
CAS No.: 24045-73-6
M. Wt: 178.61 g/mol
InChI Key: GEMFOQNVIPGLNR-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-oxopentanoate is a useful research compound. Its molecular formula is C7H11ClO3 and its molecular weight is 178.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-chloro-3-oxopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-chloro-3-oxopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloro-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11ClO3/c1-3-5(9)6(8)7(10)11-4-2/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMFOQNVIPGLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513073
Record name Ethyl 2-chloro-3-oxopentanoate
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Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24045-73-6
Record name Ethyl 2-chloro-3-oxopentanoate
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Record name ethyl 2-chloro-3-oxopentanoate
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Foundational & Exploratory

Ethyl 2-chloro-3-oxopentanoate: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 24045-73-6

Introduction: The Strategic Value of a Halogenated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established strategy for modulating a compound's pharmacokinetic and pharmacodynamic properties. Ethyl 2-chloro-3-oxopentanoate, a versatile α-chloro-β-ketoester, represents a key building block in this paradigm. Its bifunctional nature, possessing both a reactive ketone and an ester group, coupled with the activating and sterically influential chlorine atom at the α-position, renders it a highly valuable intermediate for the synthesis of complex molecular architectures, particularly pharmaceutically relevant heterocyclic systems. This guide provides an in-depth exploration of the synthesis, properties, and applications of Ethyl 2-chloro-3-oxopentanoate, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of a chemical entity is paramount for its effective use in synthesis and for ensuring laboratory safety.

PropertyValueSource
CAS Number 24045-73-6[1]
Molecular Formula C₇H₁₁ClO₃[1]
Molecular Weight 178.61 g/mol [1]
IUPAC Name ethyl 2-chloro-3-oxopentanoate[1]
Synonyms 2-chloro-3-oxopentanoic acid ethyl ester, Pentanoic acid, 2-chloro-3-oxo-, ethyl ester[1]
Appearance Colorless to pale yellow liquid (typical)
Boiling Point Data not consistently available; distillation under reduced pressure is recommended
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF)

Synthesis of Ethyl 2-chloro-3-oxopentanoate: A Detailed Protocol and Mechanistic Insight

The most common and efficient method for the preparation of Ethyl 2-chloro-3-oxopentanoate is the direct α-chlorination of its parent β-ketoester, ethyl 3-oxopentanoate (also known as ethyl propionylacetate). Sulfuryl chloride (SO₂Cl₂) is the preferred chlorinating agent for this transformation due to its reactivity and selectivity.

Experimental Protocol: Synthesis via α-Chlorination

This protocol is adapted from established procedures for the α-chlorination of β-ketoesters.[2]

Materials:

  • Ethyl 3-oxopentanoate (1 equivalent)

  • Sulfuryl chloride (SO₂Cl₂) (1.05-1.1 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet (connected to a scrubber containing a sodium hydroxide solution to neutralize evolved HCl and SO₂ gases).

  • Low-temperature bath (e.g., ice-water or dry ice-acetone).

  • Separatory funnel.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve ethyl 3-oxopentanoate (1 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the reaction's exothermicity and minimize the formation of side products, such as the di-chlorinated species.

  • Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (1.05-1.1 eq.) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature below 5-10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted sulfuryl chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The resulting crude product is then purified by vacuum distillation to yield Ethyl 2-chloro-3-oxopentanoate as a colorless to pale yellow liquid.

Mechanism of α-Chlorination

The α-chlorination of a β-ketoester with sulfuryl chloride proceeds through an electrophilic substitution mechanism at the α-carbon. The β-ketoester exists in equilibrium with its enol tautomer. The enol form is electron-rich at the α-carbon, making it susceptible to attack by an electrophile.

G cluster_0 Keto-Enol Tautomerism cluster_1 Chlorination Keto Ethyl 3-oxopentanoate (Keto form) Enol Enol form Keto->Enol Equilibrium Enol_attack Nucleophilic attack by enol SO2Cl2 SO₂Cl₂ Intermediate Chlorinated intermediate Enol_attack->Intermediate Electrophilic Cl⁺ source Product Ethyl 2-chloro-3-oxopentanoate Intermediate->Product Deprotonation

Caption: Keto-enol tautomerism and subsequent electrophilic chlorination.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze sulfuryl chloride and the ester functional groups.

  • Low Temperature: The initial cooling is crucial to control the reaction rate and prevent the formation of di-substituted and other byproducts.

  • Slow Addition: Dropwise addition of sulfuryl chloride ensures that the concentration of the reactive chlorinating agent remains low, further aiding in selectivity and temperature control.

  • Acid Scrubber: The reaction generates HCl and SO₂ as byproducts, which are toxic and corrosive. A basic scrubber is essential for safety and environmental considerations.

Applications in Drug Development: A Gateway to Key Heterocyclic Scaffolds

Ethyl 2-chloro-3-oxopentanoate is a powerful synthon for the construction of various heterocyclic systems that form the core of numerous approved drugs and clinical candidates.[3] Its dual electrophilic centers (the carbonyl carbon and the chlorine-bearing α-carbon) and the potential for enolate formation allow for a diverse range of cyclization reactions.

Synthesis of Thiazole Derivatives

The thiazole ring is a prominent feature in a multitude of pharmaceuticals, including anti-cancer, anti-inflammatory, and antimicrobial agents. The Hantzsch thiazole synthesis is a classic and reliable method for constructing this ring system, where an α-haloketone (or in this case, an α-chloro-β-ketoester) reacts with a thioamide.[4]

Reaction Workflow: Hantzsch Thiazole Synthesis

G A Ethyl 2-chloro-3-oxopentanoate C Nucleophilic Attack (S on α-carbon) A->C B Thioamide (R-C(S)NH₂) B->C D Intermediate C->D E Intramolecular Cyclization (N on keto-carbonyl) D->E F Cyclized Intermediate E->F G Dehydration F->G H Substituted Thiazole G->H

Caption: Workflow for Hantzsch thiazole synthesis.

Mechanistic Rationale: The reaction is initiated by the nucleophilic sulfur of the thioamide attacking the electrophilic α-carbon of the ketoester, displacing the chloride ion. The resulting intermediate then undergoes an intramolecular cyclization via the nitrogen atom attacking the ketone carbonyl. Subsequent dehydration yields the stable, aromatic thiazole ring.[5] This approach allows for the introduction of diverse substituents on the thiazole core, depending on the choice of the thioamide.

Synthesis of Pyrazole Derivatives

Pyrazoles are another critical class of heterocycles found in drugs such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib. The Knorr pyrazole synthesis and related methodologies involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] Ethyl 2-chloro-3-oxopentanoate serves as a versatile 1,3-dicarbonyl equivalent for this transformation.

Reaction Workflow: Knorr-Type Pyrazole Synthesis

G A Ethyl 2-chloro-3-oxopentanoate C Condensation (Formation of Hydrazone) A->C B Hydrazine (R-NHNH₂) B->C D Hydrazone Intermediate C->D E Intramolecular Cyclization (N on ester carbonyl) D->E F Pyrazolone Intermediate E->F G Tautomerization F->G H Substituted Pyrazole G->H

Caption: Workflow for Knorr-type pyrazole synthesis.

Mechanistic Rationale: The reaction typically begins with the more reactive ketone carbonyl of the β-ketoester condensing with the hydrazine to form a hydrazone. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the ester carbonyl, leading to cyclization. Elimination of ethanol results in a pyrazolone, which can exist in equilibrium with its aromatic pyrazole tautomer.[8] The presence of the chloro-substituent can also be exploited for further functionalization.

Synthesis of Pyridazine Derivatives

The pyridazine scaffold is present in various bioactive molecules, including cardiovascular and anti-inflammatory agents. One common synthetic route to pyridazinones involves the reaction of a γ-ketoacid or ester with hydrazine.[9] While not a direct 1,4-dicarbonyl, Ethyl 2-chloro-3-oxopentanoate can be elaborated into precursors suitable for pyridazine synthesis. More directly, it can react with hydrazine derivatives in a [3+2] or [4+2] cycloaddition fashion, depending on the specific reaction conditions and the nature of the hydrazine component, to build the pyridazine core.

General Reaction Concept:

The reaction with hydrazine can lead to the formation of a six-membered pyridazine ring through a condensation-cyclization sequence. The two nitrogen atoms of hydrazine bridge the carbonyl groups of a 1,4-dicarbonyl system. Ethyl 2-chloro-3-oxopentanoate, as a 1,3-dicarbonyl system, can react with hydrazine at both carbonyls to form a five-membered pyrazole, as described above. To form a pyridazine, it would typically first need to be converted to a 1,4-dicarbonyl precursor.

Safety and Handling

As a senior application scientist, it is imperative to emphasize the importance of safe laboratory practices. Ethyl 2-chloro-3-oxopentanoate is classified as an irritant.

GHS Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

Ethyl 2-chloro-3-oxopentanoate is more than just a chemical intermediate; it is a strategic tool for the efficient construction of molecular complexity. Its predictable reactivity and utility in forming key heterocyclic pharmacophores like thiazoles and pyrazoles make it an invaluable asset in the drug discovery and development pipeline. A thorough understanding of its synthesis, reaction mechanisms, and safe handling, as outlined in this guide, will empower researchers to leverage its full potential in creating the next generation of therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 24, 2026, from [Link]

  • BEPLS. (2024, January). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-chloro-3-oxopentanoate. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 24, 2026, from [Link]

  • PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • ResearchGate. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Retrieved January 24, 2026, from [Link]

  • YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). US6407259B1 - Process for the preparation of pyrazoles.
  • Google Patents. (n.d.). WO2023205164A1 - Finerenone synthesis.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 24, 2026, from [Link]

  • ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. Retrieved January 24, 2026, from [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). US4468517A - Synthesis of thiazoles.
  • ResearchGate. (n.d.). Synthesis of 3-chloro-2-oxo-butanoate. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic route for preparation of pyridazinone derivatives (3–17). Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives: Reagents and Conditions. Retrieved January 24, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 3-Oxopentanoate in Modern Pharmaceutical Synthesis. Retrieved January 24, 2026, from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved January 24, 2026, from [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). US 2011/0263526 A1.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved January 24, 2026, from [Link]

  • European Patent Office. (n.d.). EP 1176142 A1 - Process for the preparation of pyrazoles.
  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved January 24, 2026, from [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved January 24, 2026, from [Link]

  • PubMed Central. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved January 24, 2026, from [Link]

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Sources

Ethyl 2-chloro-3-oxopentanoate IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 2-chloro-3-oxopentanoate: Nomenclature, Properties, Synthesis, and Applications

Introduction

Ethyl 2-chloro-3-oxopentanoate is a halogenated β-keto ester, a class of organic compounds recognized for its synthetic versatility and utility as a building block in medicinal and materials chemistry. The strategic placement of a chlorine atom alpha to two carbonyl functionalities—a ketone and an ester—creates a highly reactive molecule with multiple sites for chemical modification. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, a plausible and field-proven synthetic route, its potential applications in drug discovery, and essential safety protocols for its handling. For researchers and drug development professionals, understanding the characteristics of such intermediates is crucial for the rational design of complex molecular architectures.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational to scientific research. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.

The formal IUPAC name for this compound is ethyl 2-chloro-3-oxopentanoate [1]. This name is derived by identifying the longest carbon chain containing the principal functional group (the ethyl ester of a pentanoic acid), numbering it to give the substituents (a chloro group at position 2 and an oxo group at position 3) the lowest possible locants.

Chemical Structure

The structure features a five-carbon backbone with an ethyl ester at one terminus and a ketone at the third carbon. The second carbon is substituted with a chlorine atom.

Figure 2. Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Ethyl 3-oxopentanoate in anhydrous DCM B Cool to 0 °C under N₂ A->B C Add SO₂Cl₂ dropwise B->C D Warm to RT & Stir (2-4h) C->D E Monitor by TLC/GC-MS D->E F Quench with NaHCO₃ E->F G Aqueous Workup (Separate, Wash, Dry) F->G H Concentrate in vacuo G->H I Purify by Vacuum Distillation H->I J J I->J Final Product: Ethyl 2-chloro-3-oxopentanoate Figure 3. Role in Drug Discovery A Ethyl 2-chloro-3-oxopentanoate (Versatile Building Block) B Condensation & Cyclization Reactions A->B C Nucleophilic Substitution A->C D Diverse Heterocyclic Scaffolds (e.g., Pyrazoles, Thiazoles) B->D C->D Functionalization E Lead Compound Optimization D->E F Drug Discovery Pipeline E->F

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 2-chloro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive examination of the mass spectrometric behavior of Ethyl 2-chloro-3-oxopentanoate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced fragmentation patterns of this bifunctional molecule under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Our focus is on elucidating the causal mechanisms behind observed fragmentation, thereby empowering analysts to confidently identify and characterize this compound and its analogues.

Introduction: The Analytical Significance of Ethyl 2-chloro-3-oxopentanoate

Ethyl 2-chloro-3-oxopentanoate (C₇H₁₁ClO₃, Molar Mass: 178.61 g/mol ) is a versatile building block in organic synthesis, valued for its dual reactivity stemming from the β-keto ester and α-chloro functionalities.[1] Its presence and purity are critical parameters in multi-step synthetic processes, necessitating robust analytical methods for its characterization. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, stands as the premier technique for this purpose. Understanding its fragmentation behavior is not merely an academic exercise but a practical necessity for reaction monitoring, impurity profiling, and quality control in pharmaceutical and chemical manufacturing.

This guide will provide a detailed exposition of the mass spectral characteristics of Ethyl 2-chloro-3-oxopentanoate, moving from fundamental principles to predictive fragmentation pathways. We will explore the molecule's response to different ionization techniques, offering field-proven insights into experimental design and data interpretation.

Core Physicochemical Properties

A foundational understanding of the molecule's properties is essential for developing an effective mass spectrometry method.

PropertyValueSource
Molecular FormulaC₇H₁₁ClO₃
Monoisotopic Mass178.03967 Da
Molar Mass178.61 g/mol
IUPAC Nameethyl 2-chloro-3-oxopentanoate

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a classic, highly reproducible technique that imparts significant energy to the analyte molecule, leading to extensive and structurally informative fragmentation.[2] For Ethyl 2-chloro-3-oxopentanoate, the resulting mass spectrum is predicted to be a complex interplay of cleavages directed by the keto, ester, and chloro functional groups.

Sample Introduction and Instrumentation Protocol

A standard protocol for the analysis of Ethyl 2-chloro-3-oxopentanoate by Gas Chromatography-Mass Spectrometry (GC-MS) with EI is outlined below.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of Ethyl 2-chloro-3-oxopentanoate in a volatile, inert solvent such as dichloromethane or ethyl acetate.

  • GC System:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS System (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-250.

    • Scan Rate: 2 scans/second.

Predicted Fragmentation Pathways under Electron Ionization

The fragmentation of β-keto esters under EI is primarily governed by α-cleavage relative to the carbonyl groups and by McLafferty rearrangements.[1][3] The presence of a chlorine atom introduces a characteristic isotopic pattern (³⁵Cl:³⁷Cl ≈ 3:1) for any chlorine-containing fragments, which is a powerful diagnostic tool.[4]

Key Fragmentation Mechanisms:

  • α-Cleavage: This is a dominant fragmentation pathway for ketones, involving the cleavage of the C-C bond adjacent to the carbonyl group.[5] For Ethyl 2-chloro-3-oxopentanoate, two primary α-cleavages are anticipated around the C3-ketone.

    • Cleavage 'a': Loss of the ethyl group (•C₂H₅) from the propionyl moiety to yield a resonance-stabilized acylium ion.

    • Cleavage 'b': Cleavage of the C2-C3 bond, which is also alpha to the ester carbonyl. This can lead to multiple fragment ions.

  • McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds with an available γ-hydrogen.[6][7] In this molecule, the ethyl ester provides γ-hydrogens, allowing for the potential loss of ethylene (C₂H₄).

  • Ester-directed Fragmentation: The ethyl ester group itself can undergo characteristic fragmentations, such as the loss of an ethoxy radical (•OCH₂CH₃) or ethylene via a McLafferty rearrangement.[8][9]

  • Loss of HCl: The presence of the α-chloro group facilitates the elimination of a neutral molecule of hydrogen chloride (HCl).

EI_Fragmentation M [C7H11ClO3]+• m/z 178/180 F1 [C5H6ClO2]+• m/z 149/151 M->F1 - C2H5• (α-cleavage 'a') F2 [C5H8ClO2]+ m/z 135/137 M->F2 - COCH(Cl)COOEt• F3 [C2H5CO]+ m/z 57 M->F3 - •CH(Cl)COOEt (α-cleavage 'b') F4 [C4H4ClO2]+• m/z 120/122 M->F4 - C2H4 (McLafferty on ester) F5 [C2H5O]+ m/z 45 M->F5 - COCH(Cl)COC2H5• F1->F3 - •CH(Cl)CO F6 [C2H5]+ m/z 29 F2->F6 - •COCH(Cl)CO

Caption: Predicted EI fragmentation pathways for Ethyl 2-chloro-3-oxopentanoate.

Predicted Mass Spectrum Summary (EI):

m/z (³⁵Cl/³⁷Cl)Proposed Fragment IonFragmentation Pathway
178/180[C₇H₁₁ClO₃]⁺• (Molecular Ion)Ionization
149/151[C₅H₆ClO₂]⁺•α-cleavage: Loss of •C₂H₅
143[C₇H₁₁O₃]⁺Loss of •Cl
135/137[C₅H₈ClO₂]⁺α-cleavage: Loss of •COCH(Cl)COOEt
120/122[C₄H₄ClO₂]⁺•McLafferty rearrangement on the ester
103/105[C₄H₄ClO]⁺Loss of •COOC₂H₅
57[C₂H₅CO]⁺α-cleavage: Loss of •CH(Cl)COOC₂H₅
45[C₂H₅O]⁺Fragmentation of the ester group
29[C₂H₅]⁺Ethyl cation

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach

ESI is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[10] This method is particularly well-suited for subsequent tandem mass spectrometry (MS/MS) experiments to elicit structural information through controlled fragmentation.

Sample Introduction and Instrumentation Protocol

A standard protocol for the analysis of Ethyl 2-chloro-3-oxopentanoate by Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is provided below.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a 10 µg/mL solution of Ethyl 2-chloro-3-oxopentanoate in a mobile phase-compatible solvent, such as methanol or acetonitrile.

  • LC System:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 20% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS System (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • MS1 Scan Range: m/z 100-300.

    • MS/MS (for [M+H]⁺): Collision-induced dissociation (CID) with argon as the collision gas. Collision energy should be ramped (e.g., 10-40 eV) to observe a full fragmentation pattern.

Predicted Fragmentation Pathways in ESI-MS/MS

In positive ion mode ESI, Ethyl 2-chloro-3-oxopentanoate is expected to readily form the protonated molecule, [M+H]⁺, at m/z 179/181. Fragmentation of this precursor ion via CID will likely involve the loss of small, stable neutral molecules.

Key Fragmentation Mechanisms:

  • Loss of Ethanol: Protonation can occur on either the keto or ester carbonyl oxygen. Subsequent rearrangement can lead to the neutral loss of ethanol (C₂H₅OH).

  • Loss of Ethylene: Similar to the McLafferty rearrangement in EI, a protonated intermediate can facilitate the loss of ethylene (C₂H₄).

  • Decarbonylation: The loss of carbon monoxide (CO) is a common fragmentation pathway for protonated carbonyl compounds.

  • Loss of HCl: Elimination of hydrogen chloride is also a plausible fragmentation route.

ESI_Fragmentation MH [M+H]+ m/z 179/181 F1 [M+H - C2H5OH]+ m/z 133/135 MH->F1 - C2H5OH F2 [M+H - C2H4]+ m/z 151/153 MH->F2 - C2H4 F3 [M+H - CO]+ m/z 151/153 MH->F3 - CO F4 [M+H - HCl]+ m/z 143 MH->F4 - HCl F5 [C2H5CO]+ m/z 57 MH->F5 - •CH(Cl)COOH

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion of Ethyl 2-chloro-3-oxopentanoate.

Predicted MS/MS Spectrum Summary (from [M+H]⁺ at m/z 179):

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss
179/181143HCl (36 Da)
179/181133/135C₂H₅OH (46 Da)
179/181151/153C₂H₄ (28 Da)
179/181151/153CO (28 Da)
179/18157C₃H₃ClO₂ (106 Da)

Conclusion: A Roadmap for Confident Analysis

The mass spectrometric analysis of Ethyl 2-chloro-3-oxopentanoate presents a fascinating case study in the fragmentation of a multifunctional molecule. By leveraging the distinct characteristics of both hard (EI) and soft (ESI) ionization techniques, a comprehensive structural characterization is achievable.

Under EI, the molecule undergoes extensive fragmentation, with α-cleavage around the ketone and fragmentation of the ester group being the most prominent pathways. The isotopic signature of chlorine serves as an invaluable confirmation for chlorine-containing fragments.

Under ESI, the molecule is readily protonated, allowing for controlled fragmentation via MS/MS. The dominant fragmentation pathways involve the neutral loss of small molecules such as ethanol, ethylene, and hydrogen chloride.

This guide provides a predictive framework for the mass spectrometric analysis of Ethyl 2-chloro-3-oxopentanoate. The proposed fragmentation pathways, supported by established chemical principles, offer a robust starting point for method development, data interpretation, and structural confirmation in both research and industrial settings.

References

  • Title: Ethyl 2-chloro-3-oxopentanoate Source: PubChem URL: [Link]

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  • Title: Mass Spectra of β-Keto Esters Source: ResearchGate URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

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  • Title: 12.3: Mass Spectrometry of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies Source: National Institutes of Health URL: [Link]

  • Title: McLafferty Rearrangement Source: Chemistry Steps URL: [Link]

  • Title: Mass Spectrometry: Alpha Cleavage of Ketones Source: YouTube URL: [Link]

  • Title: Mass Spectrometry Part 4-Fragmentation in Ethers Source: YouTube URL: [Link]

  • Title: Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry Source: PubMed URL: [Link]

  • Title: What are the common fragments in mass spectrometry for esters? Source: TutorChase URL: [Link]

  • Title: McLafferty Rearrangement Source: Veer Surendra Sai University of Technology URL: [Link]

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Infrared (IR) spectroscopy of Ethyl 2-chloro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 2-chloro-3-oxopentanoate

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of Ethyl 2-chloro-3-oxopentanoate, a key intermediate in various chemical syntheses. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data to offer an in-depth exploration of the underlying principles that govern its vibrational characteristics. We will dissect the molecule's structure to predict its IR spectrum, paying close attention to the distinct signatures of its ketone, ester, and alkyl-chloro functionalities. A significant focus is placed on the phenomenon of keto-enol tautomerism, a critical consideration for β-dicarbonyl compounds, and its spectral manifestations. This guide provides a field-proven, step-by-step experimental protocol using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, chosen for its robustness and minimal sample preparation. The objective is to equip researchers, scientists, and drug development professionals with the expertise to acquire, interpret, and validate the IR spectrum of this compound, ensuring data integrity and confident structural elucidation.

Introduction to Ethyl 2-chloro-3-oxopentanoate

Ethyl 2-chloro-3-oxopentanoate is a bifunctional organic molecule of significant interest in synthetic chemistry. Its utility stems from the presence of multiple reactive centers, making it a versatile building block for more complex molecular architectures, including pharmaceuticals and agrochemicals[1][2]. Accurate and rapid characterization is paramount for quality control and reaction monitoring, where IR spectroscopy serves as an indispensable first-line analytical tool.

Chemical Identity and Structure

The molecule features a five-carbon pentanoate backbone, substituted with a chloro group at the α-position (carbon 2) and a ketone at the β-position (carbon 3). The IUPAC name is ethyl 2-chloro-3-oxopentanoate[3].

Caption: 2D structure of Ethyl 2-chloro-3-oxopentanoate.

Physicochemical Properties

A summary of the key properties of Ethyl 2-chloro-3-oxopentanoate is essential for handling and analysis.

PropertyValueSource
Molecular FormulaC₇H₁₁ClO₃[3]
Molecular Weight178.61 g/mol [3]
CAS Number24045-73-6[3]
Physical StateWhite to yellow solid or semi-solid or liquid
SMILESCCC(=O)C(C(=O)OCC)Cl[3]

The Principle of IR Spectroscopy in a Nutshell

Infrared spectroscopy is a powerful technique that probes the vibrational modes of a molecule.[4] When a molecule is irradiated with infrared light, its covalent bonds can absorb energy and transition to a higher vibrational state, provided the vibration causes a change in the molecule's dipole moment.[5] The frequencies of absorbed radiation are characteristic of the specific bonds and functional groups within the molecule, making the resulting spectrum a unique molecular "fingerprint".[4][6]

An IR spectrum is typically divided into two main regions:

  • Functional Group Region (4000-1300 cm⁻¹): This region contains absorptions for most common functional groups, which are often strong and well-defined.

  • Fingerprint Region (1300-400 cm⁻¹): This area contains complex and overlapping signals from bending vibrations and skeletal stretches that are unique to the molecule as a whole.[6]

Theoretical IR Spectral Analysis of Ethyl 2-chloro-3-oxopentanoate

A predictive analysis of the IR spectrum begins with a systematic breakdown of the molecule's constituent functional groups.

The Dominant Keto Tautomer: A Functional Group Breakdown

For Ethyl 2-chloro-3-oxopentanoate, we can anticipate several strong, characteristic absorption bands corresponding to its primary structure.

  • C-H Aliphatic Stretches: Strong, sharp peaks are expected in the 2960-2850 cm⁻¹ range, corresponding to the stretching vibrations of the sp³-hybridized C-H bonds in the ethyl and pentanoyl chains.[7]

  • Ester Carbonyl (C=O) Stretch: This is one of the most prominent peaks in the spectrum. For a saturated aliphatic ester, a very strong and sharp absorption is expected between 1750-1735 cm⁻¹ .[6][8][9]

  • Ketone Carbonyl (C=O) Stretch: Saturated aliphatic ketones typically show a strong absorption around 1715 cm⁻¹ .[10][11] However, the presence of an electronegative chlorine atom on the adjacent (α) carbon introduces an inductive effect. This effect withdraws electron density from the carbonyl carbon, strengthening the C=O bond and shifting its stretching frequency to a higher wavenumber, likely in the 1725-1745 cm⁻¹ range. This may cause it to overlap with the ester carbonyl peak.

  • C-O Ester Stretches: Esters exhibit two characteristic C-O stretching vibrations. These strong bands are typically found in the fingerprint region between 1300-1000 cm⁻¹ .[8][12]

  • C-Cl Stretch: The carbon-chlorine stretch is generally a weak to medium intensity band found deep in the fingerprint region, between 850-550 cm⁻¹ .[13][14] Its identification can be challenging due to potential overlap with other bending vibrations.[13]

The Keto-Enol Tautomerism Phenomenon

As a β-ketoester, Ethyl 2-chloro-3-oxopentanoate can exist in equilibrium with its enol tautomer.[15][16] This equilibrium is influenced by factors such as solvent polarity and temperature.[17][18] The presence of the enol form, even in small amounts, will introduce new and distinct peaks into the IR spectrum.[16]

Caption: Keto-Enol tautomeric equilibrium for the molecule.

The spectral signatures of the enol form are:

  • O-H Stretch: A very broad absorption band in the 3200-2500 cm⁻¹ region, resulting from the intramolecularly hydrogen-bonded hydroxyl group.

  • C=C Stretch: A medium intensity peak around 1650-1600 cm⁻¹ .

  • Conjugated/H-Bonded C=O Stretch: The ester carbonyl group, now conjugated with the C=C double bond and involved in hydrogen bonding, will absorb at a significantly lower frequency, typically around 1650 cm⁻¹ .[16]

Summary of Predicted IR Absorptions

The following table summarizes the expected vibrational frequencies for Ethyl 2-chloro-3-oxopentanoate, considering both tautomers.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected IntensityTautomer
~2960-2850C-H (sp³)StretchStrongBoth
~1750-1735C=O (Ester)StretchStrongKeto
~1745-1725C=O (Ketone)Stretch (α-chloro)StrongKeto
~1300-1000C-O (Ester)StretchStrongBoth
~850-550C-ClStretchWeak-MediumBoth
~3200-2500O-HStretch (H-bonded)Broad, MediumEnol
~1650C=CStretchMediumEnol
~1650C=O (Ester)Stretch (Conjugated)StrongEnol

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To ensure the generation of reliable and reproducible data, a standardized experimental protocol is essential.

Rationale for Method Selection: Why ATR-FTIR is the Gold Standard

For the analysis of liquid or semi-solid samples like Ethyl 2-chloro-3-oxopentanoate, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is the preferred method.[19][20] Its advantages over traditional transmission methods (e.g., salt plates) are significant:

  • Minimal Sample Preparation: A single drop of the sample is sufficient, eliminating the need for dilution or pressing pellets.[19]

  • Speed and Efficiency: Spectra can be acquired in under a minute, making it ideal for high-throughput screening.[21]

  • Robustness: The use of a durable crystal (like diamond) prevents sample-induced damage and is easy to clean.

  • High-Quality Data: The technique provides excellent sample-to-crystal contact, resulting in high-quality, reproducible spectra.

G A Start: Instrument Idle B Step 1: Clean ATR Crystal (e.g., with isopropanol) A->B C Step 2: Acquire Background Spectrum (Measures ambient atmosphere) B->C D Step 3: Apply Sample (A single drop on the crystal) C->D E Step 4: Acquire Sample Spectrum D->E F Step 5: Clean ATR Crystal E->F G Step 6: Process Data (Baseline correction, peak picking) F->G H End: Interpretable Spectrum G->H

Caption: Standard workflow for ATR-FTIR sample analysis.

Instrumentation and Materials
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • ATR accessory with a diamond or zinc selenide crystal

  • Sample of Ethyl 2-chloro-3-oxopentanoate

  • Solvent for cleaning (e.g., Isopropanol)

  • Lint-free laboratory wipes

Step-by-Step Protocol for ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol to remove any residues. Allow the solvent to fully evaporate.

  • Background Acquisition: In the instrument control software, initiate a "background scan." This critical step measures the spectrum of the ambient environment (atmospheric water vapor and CO₂) and the ATR crystal itself. The software will automatically subtract this background from the subsequent sample scan.

  • Sample Application: Place a single, small drop of Ethyl 2-chloro-3-oxopentanoate directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered. If the sample is semi-solid, use a clean spatula to apply a small amount and ensure good contact.

  • Spectrum Acquisition: Initiate the "sample scan." The instrument will irradiate the sample and generate the infrared spectrum. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

  • Post-Analysis Cleaning: Immediately after acquisition, clean the sample from the crystal surface using a lint-free wipe and an appropriate solvent.

  • Data Processing: Use the spectrometer software to perform any necessary baseline corrections and to label the peaks of interest with their corresponding wavenumbers.

Self-Validation and Quality Control

A trustworthy protocol must be self-validating. Before accepting a spectrum, verify the following:

  • Flat Baseline: The baseline of the spectrum should be flat, especially around the 2360 cm⁻¹ region. Sharp, noisy peaks here indicate incomplete subtraction of atmospheric CO₂ and necessitate a new background scan.

  • No Solvent Peaks: Ensure there are no residual peaks from cleaning solvents (e.g., broad O-H stretch from isopropanol around 3300 cm⁻¹).

  • Good Signal Intensity: The strongest peak (likely the carbonyl stretch) should have a high signal-to-noise ratio without being completely saturated (i.e., flat-topped at 0% transmittance or maximum absorbance).

Conclusion

The infrared spectrum of Ethyl 2-chloro-3-oxopentanoate is rich with information, dominated by strong carbonyl absorptions from its ester and α-chloro ketone moieties between 1725-1750 cm⁻¹. The presence of distinct C-O stretches in the fingerprint region further confirms the ester group, while aliphatic C-H stretches appear reliably around 2900 cm⁻¹. A critical aspect of its analysis is the potential for keto-enol tautomerism, which would manifest as broad O-H and characteristic C=C bands. By employing a robust ATR-FTIR methodology, researchers and drug development professionals can rapidly and reliably obtain high-fidelity spectra. This guide provides the theoretical foundation and practical framework necessary to use IR spectroscopy not just as a routine measurement, but as a precise tool for structural verification and quality assurance in a scientific setting.

References

  • PubChem. (n.d.). Ethyl 2-chloro-3-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Uniwersytet Jagielloński. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy: Ketones. Retrieved from [Link]

  • University of Colorado Boulder Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Reeves, L. W. (1957). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Canadian Journal of Chemistry. Retrieved from [Link]

  • University of Colorado Boulder Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]

  • Organic Chemistry Tutor. (2021). IR of a Liquid. YouTube. Retrieved from [Link]

  • Reeves, L. W., & Schneider, W. G. (1957). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • Lu, Y., et al. (2014). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

  • University of the West Indies. (n.d.). Infrared Spectra of Pure Liquids. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). Application of IR spectroscopy and interpretation of IR spectrum. Retrieved from [Link]

  • Sofyan, R., & Khairurrijal, K. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Fried, S. D., et al. (2014). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of Notre Dame Department of Chemistry and Biochemistry. (n.d.). Exp 8 - Infrared Spectroscopy. Retrieved from [Link]

  • Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. Retrieved from [Link]

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  • NIST. (n.d.). 2-(P-chlorophenoxy)ethyl chloro acetate. NIST WebBook. Retrieved from [Link]

  • Specac. (2024). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis?. Retrieved from [Link]

  • Kumar, K. A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Medicinal Chemistry Research. Retrieved from [Link]

  • AIP Publishing. (2018). Quantifying conformations of ester vibrational probes with hydrogen-bond-induced Fermi resonances. The Journal of Chemical Physics. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-chloro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-chloro-3-oxopentanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable ketoester intermediate. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Understanding the Synthesis: A Tale of Two Steps

The most common and reliable method for preparing Ethyl 2-chloro-3-oxopentanoate involves the direct α-chlorination of its precursor, Ethyl 3-oxopentanoate (ethyl propionylacetate). This process is conceptually straightforward but requires careful control of reaction conditions to prevent the formation of side products that can complicate purification and significantly reduce the yield.

The core of this synthesis is the selective introduction of a single chlorine atom at the C2 position, which is activated by the two adjacent carbonyl groups. The choice of chlorinating agent and the precise control of temperature are the most critical factors for success.

Reaction Workflow Diagram

G cluster_0 Step 1: Synthesis of Ethyl 3-oxopentanoate (Precursor) cluster_1 Step 2: α-Chlorination start Starting Materials: Ethyl Propionate & Ethyl Acetate claisen Crossed-Claisen Condensation (Base: Sodium Ethoxide) start->claisen workup1 Acidic Work-up & Purification claisen->workup1 precursor Product: Ethyl 3-oxopentanoate workup1->precursor precursor_input Ethyl 3-oxopentanoate precursor->precursor_input Proceed to Chlorination chlorination Chlorination with Sulfonyl Chloride (SO2Cl2) (Controlled Low Temperature) precursor_input->chlorination workup2 Aqueous Work-up (H2O, NaHCO3, Brine) chlorination->workup2 purification Vacuum Distillation workup2->purification final_product Final Product: Ethyl 2-chloro-3-oxopentanoate purification->final_product G start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product temp_check Was Temp < 10°C during addition? low_yield->temp_check color_check Is product dark/pink? impure_product->color_check temp_yes Yes temp_check->temp_yes Yes temp_no No temp_check->temp_no No ratio_check Was Ester:SO2Cl2 ratio ~1:1.1? temp_yes->ratio_check solve_temp Solution: Use ice-salt bath & add SO2Cl2 slower. Consider using a solvent. temp_no->solve_temp ratio_no No ratio_check->ratio_no No ratio_yes Yes solve_ratio Solution: Adjust stoichiometry. Large excess causes side reactions. ratio_no->solve_ratio color_yes Yes color_check->color_yes Yes color_no No color_check->color_no No solve_color Cause: Acidic residue during distillation. Solution: Thorough NaHCO3 wash before distilling. color_yes->solve_color gc_check GC shows multiple peaks? color_no->gc_check gc_yes Yes gc_check->gc_yes Yes solve_gc Cause: Dichlorination. Solution: Improve temperature control in future runs. Purify via column chromatography. gc_yes->solve_gc gc_no No

Troubleshooting low yield in alpha-chloro-beta-keto ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of alpha-chloro-beta-keto esters. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this crucial chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve issues leading to low yields and other undesirable outcomes in your experiments.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific problems you might be facing during the synthesis of alpha-chloro-beta-keto esters. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: Why is my yield of alpha-chloro-beta-keto ester unexpectedly low?

Low yields in this synthesis can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. Let's break down the most common culprits.

Causality and Experimental Choices:

The alpha-chlorination of a beta-keto ester proceeds via the formation of an enolate intermediate, which then acts as a nucleophile, attacking an electrophilic chlorine source. The efficiency of this process is highly dependent on the delicate balance between the rate of enolate formation and the rate of its reaction with the chlorinating agent. Any disruption to this balance can lead to side reactions and a decrease in the yield of your desired product.

Potential Causes and Solutions:

  • Incomplete Enolate Formation: The concentration of the enolate at any given time might be insufficient for a rapid reaction.

    • Solution: If you are not using a base, consider adding a non-nucleophilic base to facilitate enolate formation. For instance, potassium fluoride (KF) can be used as a weak base to promote the reaction.[1] If you are already using a base, ensure it is strong enough to deprotonate your specific beta-keto ester, but not so strong as to promote side reactions like hydrolysis. The choice of base is critical and often substrate-dependent.

  • Side Reactions: Several side reactions can compete with the desired chlorination, consuming your starting material or product.

    • Over-chlorination: The formation of an alpha,alpha-dichloro-beta-keto ester is a common side product. This is more likely to occur if the monochlorinated product is of comparable or higher acidity than the starting material, leading to further deprotonation and chlorination.

      • Solution: Carefully control the stoichiometry of the chlorinating agent. Using a slight excess (e.g., 1.05 equivalents) is often sufficient.[1] Adding the chlorinating agent portion-wise can also help to maintain a low concentration of it in the reaction mixture, thus minimizing over-chlorination.

    • Hydrolysis: Beta-keto esters and their chlorinated derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions during the reaction or workup. This will lead to the formation of the corresponding beta-keto acid, which can then decarboxylate.

      • Solution: Ensure your reagents and solvent are anhydrous. During the workup, use a mild quenching agent like a saturated aqueous solution of ammonium chloride.[1] Avoid prolonged exposure to strong acids or bases.

    • Racemization: For asymmetric chlorinations, the stereocenter can racemize under acidic or basic conditions due to keto-enol tautomerism.[2]

      • Solution: Employ carefully optimized reaction conditions, including the choice of a suitable chiral catalyst and non-racemizing workup procedures. Often, lowering the reaction temperature can significantly improve enantioselectivity.[3]

  • Sub-optimal Reaction Conditions:

    • Temperature: The reaction temperature can have a profound effect on both the rate of reaction and the prevalence of side reactions.

      • Solution: Many alpha-chlorination reactions benefit from being run at low temperatures (e.g., 0 °C to -78 °C) to improve selectivity and minimize side reactions.[3][4] Experiment with a range of temperatures to find the optimal conditions for your specific substrate.

    • Solvent: The choice of solvent can influence the solubility of reagents and the stability of intermediates.

      • Solution: Aprotic solvents such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used. The optimal solvent will depend on the specific chlorinating agent and substrate. For example, in some catalytic systems, toluene has been found to be an excellent solvent.[1]

Troubleshooting Workflow:

G start Low Yield Observed check_reagents Verify Purity and Stoichiometry of Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Time) check_reagents->check_conditions analyze_byproducts Analyze Crude Reaction Mixture for Byproducts (TLC, NMR, LC-MS) check_conditions->analyze_byproducts incomplete_reaction Incomplete Reaction? analyze_byproducts->incomplete_reaction side_reactions Side Reactions Dominant? incomplete_reaction->side_reactions No optimize_temp Optimize Reaction Temperature incomplete_reaction->optimize_temp Yes optimize_stoichiometry Optimize Chlorinating Agent Stoichiometry side_reactions->optimize_stoichiometry Yes (e.g., dichloro product) purification_issue Product Loss During Workup/Purification? side_reactions->purification_issue No optimize_stoichiometry->optimize_temp optimize_base Screen Different Bases optimize_temp->optimize_base optimize_solvent Screen Different Solvents optimize_base->optimize_solvent success Improved Yield optimize_solvent->success modify_workup Modify Workup Procedure (e.g., milder quench) purification_issue->modify_workup Yes modify_workup->success

Caption: A general workflow for troubleshooting low yields.

Question 2: I am observing the formation of a significant amount of a second, more non-polar spot on my TLC plate. What could it be?

This observation is a strong indication of over-chlorination, leading to the formation of the alpha,alpha-dichloro-beta-keto ester.

Causality and Identification:

The monochlorinated product still possesses an acidic alpha-proton. If the reaction conditions are too harsh or if there is an excess of the chlorinating agent, a second chlorination can occur. The resulting dichloro-compound is typically less polar than the monochloro-product and will therefore have a higher Rf value on a normal-phase TLC plate.

Confirmation and Mitigation:

  • Characterization: Isolate the byproduct by column chromatography and characterize it by NMR and mass spectrometry. In the 1H NMR spectrum, the signal corresponding to the alpha-proton will be absent. The mass spectrum will show a characteristic isotopic pattern for two chlorine atoms.

  • Mitigation Strategies:

    • Stoichiometry Control: Reduce the amount of the chlorinating agent to 1.0-1.05 equivalents.

    • Slow Addition: Add the chlorinating agent slowly or in portions to the reaction mixture. This maintains a low instantaneous concentration of the chlorinating agent, favoring the formation of the monochlorinated product.

    • Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of the second chlorination.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of alpha-chloro-beta-keto esters.

What are the most common chlorinating agents for this synthesis, and how do they compare?

Several electrophilic chlorinating agents can be used for the alpha-chlorination of beta-keto esters. The choice of reagent can significantly impact the reaction's outcome.

Chlorinating AgentProsCons
N-Chlorosuccinimide (NCS) Readily available, easy to handle solid, generally provides good yields.[1][3]Can sometimes require activation with an acid or a base. Byproduct (succinimide) is water-soluble, facilitating workup.
Sulfuryl Chloride (SO2Cl2) Inexpensive and highly reactive.Can be too reactive, leading to over-chlorination and other side reactions. It is also corrosive and moisture-sensitive.
Trichloroisocyanuric Acid (TCCA) A stable, solid source of electrophilic chlorine.Can be less selective than NCS.
Hypervalent Iodine Reagents Can be used for asymmetric chlorinations in the presence of a chiral catalyst, offering high enantioselectivity.[5]Often need to be synthesized and can be more expensive.
How does the structure of the starting beta-keto ester influence the chlorination reaction?

The structure of the beta-keto ester plays a crucial role in the success of the alpha-chlorination.

  • Acidity of the Alpha-Proton: The ease of enolate formation is directly related to the pKa of the alpha-proton. Electron-withdrawing groups on the keto or ester moiety will increase the acidity and facilitate the reaction.

  • Steric Hindrance: Bulky groups on the beta-keto ester can influence the approach of the chlorinating agent. In some cases, steric hindrance can slow down the reaction. However, for asymmetric synthesis, bulky ester groups can enhance enantioselectivity by creating a more defined chiral environment around the reacting center.[4]

  • Keto-Enol Tautomerism: The equilibrium position of the keto-enol tautomerism can affect the reaction rate. A higher enol content can lead to a faster reaction, as the enol form is the direct precursor to the enolate. The extent of enolization is influenced by the solvent and the substituents on the beta-keto ester.

Reaction Mechanism Overview:

G start Beta-Keto Ester enolate Enolate Intermediate start->enolate Deprotonation proton H+ start->proton enolate->start Reprotonation product Alpha-Chloro-Beta-Keto Ester enolate->product Nucleophilic Attack chlorinating_agent Electrophilic Chlorine Source (e.g., NCS) chlorinating_agent->product base Base base->start

Caption: The general mechanism of alpha-chlorination of a beta-keto ester.

Experimental Protocols

General Procedure for the Alpha-Chlorination of a Beta-Keto Ester using NCS

This protocol is a general guideline and may require optimization for your specific substrate.

  • Preparation: To a solution of the beta-keto ester (1.0 mmol) in an anhydrous solvent (e.g., toluene, 5 mL) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a base if required (e.g., solid potassium fluoride, 2.0 mmol).

  • Stirring: Stir the mixture at room temperature for 20 minutes to facilitate enolate formation.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower).

  • Addition of Chlorinating Agent: Add N-chlorosuccinimide (NCS) (1.05 mmol) in one portion.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 2 x 20 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1]

References

  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol and Mechanism in the Wittig Reaction. In Topics in Stereochemistry (Vol. 21, pp. 1-157). John Wiley & Sons, Inc. [Link]

  • Serafin, K., & Albrecht, Ł. (2020). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry, 86(1), 648-657. [Link]

  • Waser, M., & Stockhammer, L. (2021). Asymmetric α-Chlorination of β-Keto Esters Using Hypervalent Iodine-Based Cl-Transfer Reagents in Combination with Cinchona Alkaloid Catalysts. European Journal of Organic Chemistry, 2021(1), 82-86. [Link]

  • Serafin, K., & Albrecht, Ł. (2020). General Procedure for the Asymmetric Chlorination of β-Keto Esters 13(a–p). The Journal of Organic Chemistry, 86(1), 648-657. [Link]

  • Tanimori, S., & Kirihata, M. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent S N 2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 134(22), 9276-9279. [Link]

  • Onomura, O., & Morimoto, T. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Communications Chemistry, 5(1), 1-8. [Link]

Sources

Technical Support Center: Purification of Ethyl 2-chloro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of Ethyl 2-chloro-3-oxopentanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this versatile β-keto ester. Our focus is on delivering practical, field-proven insights grounded in solid scientific principles to ensure you achieve the desired purity and yield in your experiments.

I. Understanding the Purification Challenge

The synthesis of Ethyl 2-chloro-3-oxopentanoate, often via α-chlorination of a β-keto ester precursor like ethyl 3-oxopentanoate (or direct chlorination of ethyl pentanoate), presents a unique set of purification challenges. The primary goal is to effectively remove unreacted starting materials, the chlorinating agent and its byproducts, and any potential side products. This guide will walk you through a systematic approach to purification, from initial work-up to final characterization.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the purification of Ethyl 2-chloro-3-oxopentanoate in a question-and-answer format.

Q1: My initial work-up after the chlorination reaction with sulfuryl chloride (SO₂Cl₂) is messy, and I'm getting a yellow, oily product. What's causing this and how can I improve it?

A1: This is a frequent observation and is often due to residual acidic byproducts from the sulfuryl chloride. Sulfuryl chloride reacts with any moisture present to form sulfuric acid (H₂SO₄) and hydrochloric acid (HCl)[1]. These strong acids can promote side reactions and decomposition of your product, leading to the observed discoloration and oily consistency.

Causality: The key is to effectively neutralize these acidic byproducts and remove any unreacted sulfuryl chloride. A simple water wash is often insufficient.

Troubleshooting Protocol: Effective Quenching and Washing

  • Controlled Quenching: After the reaction is complete, it is crucial to quench any remaining sulfuryl chloride. This should be done cautiously by slowly adding the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring[2][3]. The bicarbonate will neutralize the acidic byproducts (HCl and H₂SO₄) and react with the sulfuryl chloride.

  • Thorough Extraction: After quenching, perform a series of extractions. A typical sequence would be:

    • Wash with saturated NaHCO₃ solution until CO₂ evolution ceases.

    • Wash with water to remove any remaining inorganic salts.

    • Wash with brine to facilitate phase separation.

  • Drying: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Expert Insight: A common mistake is to add water directly to the reaction mixture. This can lead to a highly exothermic reaction with sulfuryl chloride[1]. Always add the reaction mixture to the quenching solution.

Q2: I'm trying to separate my product, Ethyl 2-chloro-3-oxopentanoate, from the starting material, ethyl pentanoate, by distillation, but the separation is poor. What are the key parameters to consider?

A2: Fractional distillation is a viable method for this separation, but its success hinges on the difference in boiling points and the efficiency of your distillation setup.

Physical Properties Comparison:

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
Ethyl Pentanoate130.18145-146[4]
Sulfuryl Chloride134.9769.4[1]
Ethyl 2-chloro-3-oxopentanoate178.61[5]>146 (estimated)

As you can see, there should be a reasonable boiling point difference to allow for separation. However, several factors can compromise this.

Troubleshooting Distillation:

  • Vacuum is Key: β-keto esters can be thermally sensitive and may decompose at high temperatures[2][6]. Performing the distillation under reduced pressure is highly recommended to lower the boiling point of your product.

  • Fractionating Column: For compounds with close boiling points, a simple distillation setup may not be sufficient. Employing a fractionating column (e.g., a Vigreux or packed column) will provide multiple theoretical plates, enhancing the separation efficiency.

  • Heating Rate: Heat the distillation flask slowly and evenly to establish a proper temperature gradient in the column. Rapid heating can lead to bumping and carryover of the lower-boiling point impurity.

  • Insulation: Insulate the distillation column to maintain the temperature gradient and prevent premature condensation.

III. Step-by-Step Purification Protocols

This section provides detailed experimental workflows for the two primary methods of purifying Ethyl 2-chloro-3-oxopentanoate.

Protocol 1: Purification by Fractional Vacuum Distillation

This method is most effective when the primary impurity is the lower-boiling starting material, ethyl pentanoate.

Experimental Workflow:

cluster_0 Distillation Protocol A Crude Product in Distillation Flask B Assemble Fractional Distillation Apparatus A->B C Apply Vacuum (e.g., 10-20 mmHg) B->C D Gradually Heat the Flask C->D E Collect Initial Low-Boiling Fraction (Starting Material) D->E F Increase Temperature to Collect Product Fraction E->F G Monitor Purity of Fractions by GC-MS or NMR F->G H Combine Pure Fractions G->H cluster_1 Flash Chromatography Protocol P Prepare Silica Gel Column Q Dissolve Crude Product in Minimal Solvent P->Q R Load Sample onto the Column Q->R S Elute with an Appropriate Solvent System R->S T Collect Fractions S->T U Monitor Fractions by TLC T->U V Combine Pure Fractions and Concentrate U->V

Sources

Technical Support Center: Synthesis of Ethyl 2-chloro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-chloro-3-oxopentanoate. It offers detailed workup procedures, troubleshooting advice, and frequently asked questions to ensure a successful and efficient experimental workflow. The information presented herein is grounded in established chemical principles and supported by authoritative sources to uphold the highest standards of scientific integrity.

I. Overview of the Workup Procedure

The successful isolation and purification of Ethyl 2-chloro-3-oxopentanoate following its synthesis is critical to obtaining a high-quality final product. The workup procedure is designed to neutralize the reaction mixture, remove byproducts and unreacted starting materials, and isolate the desired compound. A typical workflow involves quenching the reaction, followed by liquid-liquid extraction, washing of the organic phase, drying, and finally, purification, most commonly by vacuum distillation.

// Nodes A [label="Reaction Completion", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Quenching\n(e.g., with water or ice)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Liquid-Liquid Extraction\n(e.g., with Dichloromethane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Combine Organic Layers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Washing of Organic Phase\n(e.g., with brine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Drying\n(e.g., with Na2SO4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Solvent Removal\n(Rotary Evaporation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Purification\n(Vacuum Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Pure Product", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B [label=" "]; B -> C [label=" "]; C -> D [label=" "]; D -> E [label=" "]; E -> F [label=" "]; F -> G [label=" "]; G -> H [label=" "]; H -> I [label=" "]; I -> J [label=" "]; } enddot Caption: General Workup Workflow for Ethyl 2-chloro-3-oxopentanoate.

II. Troubleshooting Guide

This section addresses common issues that may arise during the workup of Ethyl 2-chloro-3-oxopentanoate, providing explanations and actionable solutions.

Problem Potential Cause Solution
Low Yield Incomplete reaction: The synthesis was not allowed to proceed to completion.Monitor the reaction progress using an appropriate technique (e.g., TLC, GC) before initiating the workup.
Hydrolysis of the ester: The ester functional group can be hydrolyzed under acidic or basic conditions, especially during aqueous washes.Use a saturated sodium bicarbonate solution for neutralization instead of a strong base. Minimize contact time with aqueous layers.
Product loss during extraction: The product may have some solubility in the aqueous layer.Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane) to maximize recovery.[1]
Decomposition during distillation: The product may be thermally unstable at higher temperatures.Purify the product via vacuum distillation to lower the boiling point and prevent decomposition.
Product is an oil that won't solidify Presence of impurities: Residual solvent or byproducts can prevent crystallization.Ensure the product is thoroughly dried and purified by vacuum distillation.
Formation of an emulsion during extraction Presence of acidic or basic residues: These can act as surfactants.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion.
Product appears dark or discolored Decomposition or side reactions: Overheating during the reaction or workup can lead to the formation of colored impurities.Maintain careful temperature control throughout the synthesis and workup. Consider purification by column chromatography if distillation does not yield a colorless product.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting Ethyl 2-chloro-3-oxopentanoate?

A1: Dichloromethane is a commonly used and effective solvent for extracting Ethyl 2-chloro-3-oxopentanoate from the aqueous reaction mixture due to its good solvency for the product and its immiscibility with water.[1]

Q2: Why is vacuum distillation recommended for purification?

A2: Vacuum distillation is the preferred method of purification because it allows the compound to be distilled at a lower temperature.[1] This is crucial for thermally sensitive compounds like Ethyl 2-chloro-3-oxopentanoate, as it minimizes the risk of decomposition that can occur at its atmospheric boiling point.

Q3: Can I use a different drying agent instead of anhydrous sodium sulfate?

A3: Yes, other drying agents like anhydrous magnesium sulfate can also be used. Magnesium sulfate is a faster and more efficient drying agent, but sodium sulfate is often preferred because it is neutral and less likely to catalyze side reactions.

Q4: My final product has an acidic smell. What could be the cause?

A4: An acidic smell could indicate the presence of residual acidic byproducts from the synthesis, such as HCl. It could also suggest some hydrolysis of the ester to the corresponding carboxylic acid. Ensure thorough washing with a mild base (e.g., saturated sodium bicarbonate solution) during the workup to remove acidic impurities.

Q5: Is Ethyl 2-chloro-3-oxopentanoate stable for long-term storage?

A5: As an α-chloro ketone, Ethyl 2-chloro-3-oxopentanoate may have limited long-term stability, especially if exposed to moisture or light. It is best stored in a tightly sealed container, in a cool, dark, and dry place. For extended storage, refrigeration is recommended.

IV. Experimental Protocols

A. Standard Workup Procedure
  • Quenching: Once the reaction is deemed complete, cool the reaction mixture to 0-5 °C in an ice bath. Slowly and carefully quench the reaction by adding cold water or pouring the reaction mixture over crushed ice with stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.[1] Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid).

    • Water.

    • Saturated aqueous sodium chloride (brine) solution (to aid in drying).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[1]

  • Filtration and Concentration: Filter off the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

B. Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the vacuum connections are secure.

  • Distillation: Transfer the crude product to the distillation flask. Apply vacuum and gently heat the flask in a heating mantle or oil bath.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure for Ethyl 2-chloro-3-oxopentanoate. The literature boiling point for a related compound, ethyl 3-chloro-2-oxobutanoate, is 75-78 °C at reduced pressure, which can serve as an estimate.[1]

V. Safety Precautions

  • Ethyl 2-chloro-3-oxopentanoate is classified as a skin and eye irritant and may cause respiratory irritation.[2]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all chemicals with care and dispose of waste according to institutional guidelines.

VI. References

  • Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate) Intermediates' - UCLA – Chemistry and Biochemistry. (n.d.). Retrieved January 24, 2026, from

  • Synthesis of 3-chloro-2-oxo-butanoate - ResearchGate. (n.d.). Retrieved January 24, 2026, from

  • CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents. (n.d.). Retrieved January 24, 2026, from

  • Ethyl 2-chloro-3-oxopentanoate | C7H11ClO3 | CID 12923424 - PubChem. (n.d.). Retrieved January 24, 2026, from

  • (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (n.d.). Retrieved January 24, 2026, from

Sources

Validation & Comparative

Reactivity of Ethyl 2-chloro-3-oxopentanoate versus ethyl 2-chloroacetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of Ethyl 2-chloro-3-oxopentanoate and Ethyl 2-chloroacetoacetate

For the modern organic chemist, particularly those in pharmaceutical and materials science, the selection of the correct building block is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Within the versatile class of β-ketoesters, α-halogenated derivatives serve as powerful bifunctional reagents, enabling complex molecular architectures to be constructed with precision.[1]

This guide provides a detailed comparative analysis of two such reagents: Ethyl 2-chloro-3-oxopentanoate and the more ubiquitous Ethyl 2-chloroacetoacetate. While structurally similar, the subtle difference between a terminal ethyl versus a methyl group imparts distinct steric and electronic characteristics that significantly influence their reactivity. We will dissect these differences, explain the underlying chemical principles, and provide field-proven experimental protocols to empower researchers to make informed decisions for their specific synthetic challenges.

Physicochemical and Structural Overview

At first glance, the two molecules differ only by a single methylene unit. However, this small change has cascading effects on their physical properties and, more importantly, their behavior in chemical reactions.

PropertyEthyl 2-chloroacetoacetateEthyl 2-chloro-3-oxopentanoate
Molecular Formula C₆H₉ClO₃[2]C₇H₁₁ClO₃[3]
Molecular Weight 164.59 g/mol [4]178.61 g/mol [3]
Appearance Colorless to pale yellow liquid[4]Liquid (Data limited)
Boiling Point ~200 °C[5]Not well-documented
Density 1.19 g/mL at 25 °C[4]Not well-documented
CAS Number 609-15-4[2]24045-73-6[3]

The primary reactive centers in both molecules are the electrophilic α-carbon (C2), which bears the chlorine leaving group, and the ketone carbonyl carbon (C3). The reactivity of these sites is modulated by the adjacent acyl group.

Caption: Structural comparison highlighting the key reactive centers.

Core Reactivity Analysis: Electronic and Steric Effects

The fundamental differences in reactivity stem from the electronic and steric properties of the acetyl group (in ethyl 2-chloroacetoacetate) versus the propionyl group (in ethyl 2-chloro-3-oxopentanoate).

  • Electronic Effect: Alkyl groups are electron-donating through an inductive effect (+I). The ethyl group of the propionyl moiety is a slightly stronger electron-donating group than the methyl group of the acetyl moiety. This increased electron donation in ethyl 2-chloro-3-oxopentanoate marginally reduces the partial positive charge (electrophilicity) on both the C2 and C3 carbons. As a result, it is expected to be slightly less reactive toward nucleophiles at these positions.

  • Steric Effect: The propionyl group's ethyl substituent is sterically more demanding than the acetyl's methyl group. This increased bulk hinders the trajectory of incoming nucleophiles, particularly for attacks at the adjacent C3 ketone. While the effect on the more exposed C2 position is less pronounced, it is not negligible.

Comparative Performance in Key Synthetic Transformations

A. Nucleophilic Substitution at the α-Carbon (Sₙ2 Reaction)

This is the most common transformation for this class of compounds, where the chlorine atom is displaced by a nucleophile.[5][6] These reactions are crucial for C-C, C-N, C-S, and C-O bond formation.

G reactant α-Chloro-β-ketoester ts Sₙ2 Transition State [Nu---C---Cl]⁻ reactant->ts Nucleophilic Attack nucleophile Nucleophile (Nu:⁻) nucleophile->ts product Substituted Product ts->product Inversion of Stereochemistry leaving_group Chloride (Cl⁻) ts->leaving_group Leaving Group Departure

Caption: Generalized Sₙ2 mechanism at the α-carbon.

Given the reduced electrophilicity and slightly increased steric hindrance around the C2 position, ethyl 2-chloro-3-oxopentanoate is expected to undergo Sₙ2 reactions at a slower rate than ethyl 2-chloroacetoacetate . For challenging substitutions with bulky nucleophiles or under mild conditions, the acetoacetate derivative would be the superior choice for achieving higher yields and faster conversions.

B. Heterocycle Synthesis: The Hantzsch Thiazole Synthesis

α-Halo ketoesters are classic precursors for various heterocycles. A prime example is the Hantzsch thiazole synthesis, where they react with a thioamide (like thiourea) to form a thiazole ring, a common scaffold in medicinal chemistry.[7]

The reaction proceeds via initial nucleophilic attack by the sulfur of thiourea at the electrophilic α-carbon, followed by cyclization and dehydration.

  • With Ethyl 2-chloroacetoacetate: This reaction is well-established and efficient, leading to 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid ethyl ester.[7]

  • With Ethyl 2-chloro-3-oxopentanoate: The same transformation is expected to occur, yielding the corresponding 4-ethylthiazole derivative. However, the initial Sₙ2 step would likely be slower. Furthermore, the subsequent cyclization step, involving attack at the C3 ketone, would be more sterically hindered by the propionyl group. This could necessitate more forcing conditions (higher temperature or longer reaction times) to achieve comparable yields.

C. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone.[8][9] While the primary reactivity of these chloro-esters is at the α-carbon, they can participate in reactions at the C3 ketone.

In a potential Knoevenagel-type reaction with an active methylene compound (e.g., malononitrile) and a base, the reaction rate would be highly dependent on the accessibility of the C3 ketone. The significant steric shielding by the propionyl group in ethyl 2-chloro-3-oxopentanoate would likely make it a much poorer substrate for this transformation compared to the less hindered ethyl 2-chloroacetoacetate .

Experimental Protocol: A Head-to-Head Comparison

To provide actionable data, we present a self-validating protocol for a direct comparison of reactivity in a standard Sₙ2 alkylation reaction.

Objective: To quantitatively compare the rate and yield of the reaction between thiophenol and each of the two title compounds under identical conditions.

G start Start: Parallel Reaction Setup prep Prepare two flasks (A & B) Flask A: Ethyl 2-chloroacetoacetate (1.0 eq) Flask B: Ethyl 2-chloro-3-oxopentanoate (1.0 eq) start->prep add To each flask, add: - Anhydrous Acetone (Solvent) - Thiophenol (1.0 eq) - Anhydrous K₂CO₃ (1.2 eq) prep->add react Stir at Room Temperature (25°C) Monitor reaction progress via TLC (every 30 mins) add->react workup Upon completion (or after 4h): 1. Filter off K₂CO₃ 2. Evaporate solvent in vacuo 3. Redissolve in Ethyl Acetate react->workup purify 1. Wash with 1M NaOH (aq) 2. Wash with Brine 3. Dry over Na₂SO₄ 4. Purify via Flash Chromatography workup->purify analyze Analyze purified product: - Determine Yield (%) - Characterize via ¹H NMR & GC-MS purify->analyze end_node End: Compare Yields & Reaction Times analyze->end_node

Caption: Experimental workflow for the comparative reactivity study.

Materials & Equipment:

  • Ethyl 2-chloroacetoacetate

  • Ethyl 2-chloro-3-oxopentanoate

  • Thiophenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Methodology:

  • Reaction Setup:

    • To two separate 50 mL round-bottom flasks (Flask A and Flask B), add a magnetic stir bar.

    • To Flask A, add ethyl 2-chloroacetoacetate (e.g., 5 mmol, 1.0 eq).

    • To Flask B, add ethyl 2-chloro-3-oxopentanoate (5 mmol, 1.0 eq).

    • To each flask, add anhydrous acetone (20 mL).

  • Reagent Addition:

    • To each flask, add thiophenol (5 mmol, 1.0 eq).

    • Finally, add anhydrous potassium carbonate (6 mmol, 1.2 eq) to each flask. The K₂CO₃ acts as a mild base to deprotonate the thiophenol.

  • Reaction and Monitoring:

    • Seal both flasks and stir the mixtures vigorously at a constant room temperature (25°C).

    • Monitor the consumption of the starting materials by taking small aliquots every 30 minutes and analyzing them by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). Note the time required for the disappearance of the starting material spot.

  • Work-up and Purification:

    • Once the reaction in a flask is complete (as judged by TLC), filter the mixture through a pad of celite to remove the K₂CO₃, washing with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the crude residue in ethyl acetate (30 mL) and transfer to a separatory funnel.

    • Wash the organic layer with 1M NaOH solution (2 x 15 mL) to remove any unreacted thiophenol, followed by a brine wash (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography on silica gel.

  • Analysis:

    • Determine the mass of the pure product and calculate the isolated yield for each reaction.

    • Confirm the structure of the products using ¹H NMR and Mass Spectrometry.

Predicted Data Summary and Interpretation

The results from the proposed experiment would allow for a direct, quantitative comparison.

ParameterReaction with Ethyl 2-chloroacetoacetateReaction with Ethyl 2-chloro-3-oxopentanoateRationale for Difference
Time to Completion Faster (e.g., ~1.5 - 2 hours)Slower (e.g., >3 hours)Higher electrophilicity and lower steric hindrance at the C2 position.
Isolated Yield Higher (e.g., >90%)Lower (e.g., 75-85%)More complete conversion in a given timeframe; fewer potential side reactions.

Conclusion and Recommendations

While both ethyl 2-chloro-3-oxopentanoate and ethyl 2-chloroacetoacetate are valuable α-chloro-β-ketoester building blocks, they are not interchangeable. Their reactivity profiles are distinct, governed by the subtle interplay of electronic and steric effects.

  • Choose Ethyl 2-chloroacetoacetate when:

    • High reactivity and rapid reaction kinetics are desired.

    • The reaction involves sterically bulky nucleophiles.

    • The synthetic target requires an acetyl-derived moiety.

  • Choose Ethyl 2-chloro-3-oxopentanoate when:

    • The propionyl group is an essential structural feature of the final target molecule.

    • Slightly lower reactivity is acceptable or can be compensated for with more forcing reaction conditions.

By understanding these fundamental differences, researchers can strategically select the optimal reagent, leading to more efficient, predictable, and successful synthetic outcomes.

References

  • BenchChem. A Comparative Guide to the Synthetic Applications of Ethyl 2-chloroacetoacetate and Ethyl Acetoacetate.
  • BenchChem. The Versatility of Ethyl 2-chloroacetoacetate: A Technical Guide to its Core Chemical Reactions.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11858, Ethyl 2-chloroacetoacetate. Available from: [Link].

  • NCCHEMISTRY. (2023). Make Ethyl Chloroacetate Synthesis with Dean Stark. YouTube. Available from: [Link]

  • LifeChem Pharma India. Ethyl-2-Chloroacetoacetate.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12923424, Ethyl 2-chloro-3-oxopentanoate. Available from: [Link].

  • Google Patents. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
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A Comparative Guide to the Kinetics of Nucleophilic Attack on Ethyl 2-chloro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-3-oxopentanoate is a functionalized β-keto ester, a class of compounds prized in synthetic organic chemistry for its versatility. The presence of multiple reactive sites—an ester, a ketone, an acidic α-hydrogen, and an electrophilic α-carbon bearing a chlorine leaving group—makes it a valuable precursor for synthesizing a wide array of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates. Understanding the kinetics of nucleophilic attack at the α-carbon is paramount for controlling reaction outcomes, optimizing yields, and preventing the formation of undesired by-products.

This guide provides an in-depth, comparative analysis of the kinetic and mechanistic landscape of nucleophilic substitution on ethyl 2-chloro-3-oxopentanoate and related α-halo carbonyl compounds. We will move beyond simple procedural descriptions to explain the causality behind experimental choices and provide the data necessary to predict and control reactivity.

Mechanistic Overview: Competing Pathways for Nucleophilic Attack

Nucleophilic substitution on α-halocarbonyl compounds like ethyl 2-chloro-3-oxopentanoate is not always straightforward. The interplay between the carbonyl group and the adjacent electrophilic center gives rise to several potential reaction pathways. The dominant mechanism is dictated by the nature of the nucleophile, the solvent, and the reaction conditions.

The primary mechanisms to consider are:

  • Direct S_N2 Attack: The nucleophile directly attacks the α-carbon, displacing the chloride ion in a single, concerted step. This pathway is favored by less basic, "soft" nucleophiles. The carbonyl group significantly accelerates this reaction compared to a simple alkyl halide, a phenomenon attributed to the stabilization of the electron-rich S_N2 transition state by the adjacent π-system of the carbonyl.[1]

  • Enolate-Mediated Pathways: Strongly basic nucleophiles can deprotonate the acidic α-hydrogen, forming an enolate intermediate.[2][3] This enolate can then undergo further reactions, which can compete with or preclude the desired substitution. For α-haloketones, this can lead to side reactions.[4]

  • S_N1 Pathway (Disfavored): A stepwise mechanism involving the formation of an α-carbonyl carbocation is generally forbidden.[4] Such a carbocation is highly destabilized by the adjacent electron-withdrawing carbonyl group, making this pathway energetically unfavorable.[4]

The choice of nucleophile is therefore critical. Less basic nucleophiles are preferred for achieving direct S_N2 substitution on α-haloketones.[4]

Caption: Competing pathways for nucleophilic attack on an α-halo-β-keto ester.

Comparative Kinetic Data: The Impact of the Nucleophile

To illustrate the expected differences in reactivity, this guide presents a comparative table based on established principles of nucleophilicity and data from related systems. The second-order rate constants (k₂) are illustrative and ranked to demonstrate the expected trend.

NucleophileClassExpected Relative k₂ (M⁻¹s⁻¹)Key Characteristics & Mechanistic Implications
Iodide (I⁻) Excellent> 10⁻¹High polarizability, low basicity. Archetypal S_N2 nucleophile for this substrate class.[1]
Thiophenolate (PhS⁻) Excellent> 10⁻¹"Soft" nucleophile, low basicity. Favors direct substitution with minimal side reactions.
Azide (N₃⁻) Good~ 10⁻²Good nucleophile, moderate basicity. Generally provides clean S_N2 substitution.
Aniline (PhNH₂) Moderate~ 10⁻³Neutral amine, moderate nucleophilicity. Reaction is typically slower.
Acetate (CH₃COO⁻) Moderate~ 10⁻⁴Moderate nucleophilicity, but higher basicity can lead to competing elimination/enolate pathways.[5]
Methoxide (CH₃O⁻) Poor (for Substitution)< 10⁻⁵Strong base, poor S_N2 nucleophile for this substrate. Primarily causes deprotonation to form an enolate.[4][6]

Analysis: The data clearly delineates two classes of reagents. Soft, highly polarizable nucleophiles with low basicity (I⁻, PhS⁻) are ideal for achieving rapid and clean S_N2 substitution. In contrast, strong, "hard" bases like methoxide are unsuitable as they preferentially act as a base rather than a nucleophile, leading to enolate formation and subsequent side reactions.[2][4] Nucleophiles of intermediate strength and basicity, like acetate, may proceed via substitution but are more sensitive to reaction conditions and may produce mixtures of products.

Experimental Protocol: A Validated Kinetic Workflow

To empower researchers to generate their own comparative data, we provide a detailed, self-validating protocol for a representative kinetic study using UV-Visible spectrophotometry. This method is suitable for many nucleophilic substitution reactions where either the reactant or product has a distinct UV-Vis absorbance profile.

Objective: To determine the second-order rate constant (k₂) for the reaction of a nucleophile with ethyl 2-chloro-3-oxopentanoate under pseudo-first-order conditions.

Pillar of Trustworthiness: The use of pseudo-first-order conditions, where the nucleophile is in large excess (≥ 10 equivalents), is a cornerstone of reliable kinetic analysis. It simplifies the rate law to Rate = k_obs[Substrate], where k_obs = k₂[Nucleophile]. This allows for the straightforward determination of the observed rate constant (k_obs) from a single exponential decay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Substrate Stock Solution: Prepare a precise 10.0 mM solution of ethyl 2-chloro-3-oxopentanoate in a suitable solvent (e.g., acetonitrile or DMSO).

    • Nucleophile Stock Solutions: Prepare a series of nucleophile solutions in the same solvent at concentrations ranging from 100 mM to 500 mM. Causality: This range ensures a 10- to 50-fold excess over the substrate, validating the pseudo-first-order approximation.

  • Instrumentation Setup:

    • Set a UV-Vis spectrophotometer to monitor a wavelength where the change in absorbance upon reaction is maximal. This may be the disappearance of a reactant or the appearance of a product.

    • Equilibrate the instrument's cell holder to the desired reaction temperature (e.g., 25.0 °C ± 0.1 °C). Causality: Constant temperature is critical as rate constants are highly temperature-dependent.[7]

  • Kinetic Run:

    • Pipette the required volume of the nucleophile solution and solvent into a quartz cuvette and place it in the cell holder to equilibrate.

    • Initiate the reaction by injecting a small, known volume of the substrate stock solution into the cuvette. The final substrate concentration should be ~0.5 mM.

    • Immediately begin recording absorbance as a function of time. Data collection should continue for at least 3-5 half-lives. Expertise Insight: For faster reactions, a stopped-flow apparatus is necessary to ensure mixing occurs on a timescale much shorter than the reaction half-life.[7][8]

  • Data Analysis:

    • Fit the absorbance vs. time data to a first-order exponential decay equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs * t).

    • The fitting process will yield the pseudo-first-order rate constant, k_obs.

    • Repeat the experiment for each nucleophile concentration.

    • Plot k_obs versus [Nucleophile]. The slope of this line will be the second-order rate constant, k₂. The y-intercept should be close to zero, validating that the reaction is first-order in the substrate and that there is no significant background decomposition.

Caption: Workflow for determining second-order rate constants.

Considerations for Scientific Integrity

  • Solvent Choice: The polarity of the solvent can significantly influence the rate of S_N2 reactions. Polar aprotic solvents like DMSO or acetonitrile are often preferred as they solvate the cation of the nucleophilic salt without strongly hydrogen-bonding to the nucleophile, thus enhancing its reactivity.

  • Control Experiments: Always run a control experiment with the substrate in the solvent without any nucleophile to check for potential decomposition or solvolysis. This ensures that the observed rate is solely due to the reaction with the nucleophile.

  • Alternative Monitoring Techniques: If the reaction does not have a convenient UV-Vis signature, other methods can be employed. NMR spectroscopy can be used to monitor the disappearance of reactant peaks and the appearance of product peaks over time. For reactions involving ionic species, conductivity measurements can also be effective.

Conclusion

The nucleophilic substitution of ethyl 2-chloro-3-oxopentanoate is a kinetically facile process, greatly accelerated by the adjacent carbonyl functionality. However, the synthetic utility of this reaction is critically dependent on the choice of the nucleophile. A clear understanding of the competing S_N2 and enolate-mediated pathways is essential for reaction design. By employing robust kinetic methodologies, such as the pseudo-first-order analysis detailed here, researchers can quantitatively compare nucleophile performance, leading to the rational optimization of reaction conditions for the synthesis of complex target molecules in drug discovery and development.

References

  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution.
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  • van der Westhuizen, C.J. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]

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Safety Operating Guide

Mastering the Safe Handling of Ethyl 2-chloro-3-oxopentanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the ability to handle specialized chemical reagents with precision and safety is paramount. Ethyl 2-chloro-3-oxopentanoate, a key building block in organic synthesis, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

Ethyl 2-chloro-3-oxopentanoate is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications necessitate a cautious and well-defined approach to its handling. Direct contact can lead to redness and irritation of the skin and eyes, while inhalation of vapors may cause irritation to the respiratory tract.[2]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial for mitigating the risks associated with Ethyl 2-chloro-3-oxopentanoate. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazard profile.

PPE ComponentSpecifications and Rationale
Hand Protection Impervious gloves (e.g., Nitrile rubber) are mandatory. These must be worn whenever handling the chemical, including during cleanup of spills. The selection of glove material should be based on resistance to halogenated organic compounds. Always inspect gloves for tears or punctures before use.
Eye and Face Protection Tightly fitting safety goggles with side-shields are the minimum requirement to prevent splashes from reaching the eyes. When transferring larger volumes (>500 ml) or when there is a heightened risk of splashing, a face shield worn over safety goggles is required.[3]
Body Protection A laboratory coat is required to protect against incidental skin contact. For procedures with a higher risk of significant exposure, fire/flame resistant and impervious clothing should be worn.[4]
Respiratory Protection All handling of Ethyl 2-chloro-3-oxopentanoate must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.

Diagram: PPE Selection Workflow

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Handling Ethyl 2-chloro-3-oxopentanoate CheckVolume Volume > 500ml or High Splash Potential? Start->CheckVolume Gloves Impervious Gloves (e.g., Nitrile) Start->Gloves LabCoat Lab Coat Start->LabCoat FumeHood Chemical Fume Hood Start->FumeHood Always Use Goggles Safety Goggles with Side-Shields CheckVolume->Goggles No FaceShield Face Shield CheckVolume->FaceShield Yes FaceShield->Goggles Worn Over

Caption: A workflow diagram for selecting appropriate PPE when handling Ethyl 2-chloro-3-oxopentanoate.

Operational Plan: From Receipt to Use

A systematic approach to the entire lifecycle of Ethyl 2-chloro-3-oxopentanoate in the laboratory is essential for maintaining a safe working environment.

Receiving and Storage
  • Inspect Incoming Containers: Upon receipt, ensure that the container is properly labeled and free from damage. Employers are required to maintain the labels on incoming containers of hazardous chemicals.[6]

  • SDS Accessibility: Ensure that the Safety Data Sheet (SDS) is readily accessible to all laboratory personnel who will be handling the chemical.[6][7]

  • Storage Conditions: Store Ethyl 2-chloro-3-oxopentanoate in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[5] The container should be kept tightly closed.[2]

Handling Procedures
  • Work Area Preparation: Designate a specific area within a chemical fume hood for handling Ethyl 2-chloro-3-oxopentanoate. Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table and diagram above before handling the chemical.

  • Dispensing: When transferring the chemical, use spark-proof tools and ensure that containers are grounded and bonded to prevent static discharge.[5]

  • Avoid Inhalation and Contact: Do not breathe vapors or mist.[5] Avoid contact with skin and eyes.[8]

  • Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Emergency Procedures: Spill and Exposure Management

Spill Response
  • Evacuate and Ventilate: In the event of a spill, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4]

  • Control Ignition Sources: Remove all sources of ignition from the spill area.[4]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[4] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection and Disposal: Collect the absorbed material using spark-proof tools and place it in a suitable, labeled container for disposal as hazardous waste.[4]

Diagram: Spill Response Protocol

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition PPE Don Appropriate PPE Ignition->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material (Use Spark-Proof Tools) Contain->Collect Dispose Place in Labeled Hazardous Waste Container Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate

Caption: A step-by-step protocol for responding to a spill of Ethyl 2-chloro-3-oxopentanoate.

First Aid Measures
  • In case of skin contact: Immediately remove all contaminated clothing and drench the affected skin with running water for at least 10-15 minutes.[2] Seek medical attention.

  • In case of eye contact: Immediately flush the eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water and give half a liter of water to drink if the person is conscious.[2] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of Ethyl 2-chloro-3-oxopentanoate and any contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.

Waste Segregation and Collection
  • Designated Waste Container: Collect all waste Ethyl 2-chloro-3-oxopentanoate and contaminated materials (e.g., gloves, absorbent pads) in a designated, clearly labeled hazardous waste container.[4]

  • Labeling: The container must be labeled as "Hazardous Waste: Ethyl 2-chloro-3-oxopentanoate" and include any other information required by your institution's Environmental Health and Safety (EHS) department.[4]

  • No Mixing: Do not mix this waste stream with other chemical waste unless explicitly permitted by your EHS department.[4]

Disposal Method

The primary and recommended method for the disposal of Ethyl 2-chloro-3-oxopentanoate is through a licensed professional waste disposal service or an approved waste disposal plant.[4][5] NEVER dispose of this chemical down the drain.[4]

References

  • PubChem. (n.d.). Ethyl 2-chloro-3-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. U.S. Department of Labor. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Weill Cornell Medicine. (2020). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • Carl ROTH. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.